

# Comparative Efficacy of SARS-CoV-2 3CLpro Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SARS-CoV-2 3CLpro-IN-18

Cat. No.: B12375044

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A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo validation of selected 3CLpro inhibitors. Please note that a search for "SARS-CoV-2 3CLpro-IN-18" did not yield specific in vivo validation data in mouse models. Therefore, this guide provides a comparative analysis of other prominent 3CLpro inhibitors with published in vivo efficacy data.

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of SARS-CoV-2, making it a prime target for antiviral drug development.[1][2] Inhibition of 3CLpro disrupts the processing of viral polyproteins, which are essential for forming the viral replication and transcription complex.[1][3] This guide provides a comparative overview of the in vivo performance of three key 3CLpro inhibitors: PF-07321332 (Nirmatrelvir), GC376, and Ensitrelvir, based on available data from studies in mouse models.

### **Performance Comparison of 3CLpro Inhibitors**

The following tables summarize the quantitative data on the in vivo efficacy of PF-07321332, GC376, and Ensitrelvir in mouse models of SARS-CoV-2 infection.

# Table 1: In Vivo Efficacy of PF-07321332 (Nirmatrelvir) in Mouse Models



Parameter	Mouse Model	Virus Strain	Treatment Regimen	Key Findings	Reference
Viral Load Reduction (Lung)	SCID	SARS-CoV-2 Beta (B.1.351)	300 mg/kg, BID, oral gavage	3.9 log10 TCID50/mg reduction in infectious virus titers.	[4]
Viral Load Reduction (Lung)	BALB/c	SARS-CoV-2 MA10	300 mg/kg, BID, oral	Significant reduction in lung virus titers.	[5]
Pathology Improvement	SCID	SARS-CoV-2 Beta (B.1.351)	300 mg/kg, BID, oral gavage	Significant improvement in lung pathology.	[4]

Table 2: In Vivo Efficacy of GC376 in Mouse Models



Parameter	Mouse Model	Virus Strain	Treatment Regimen	Key Findings	Reference
Survival Rate	K18-hACE2	SARS-CoV-2	40 mg/kg/day, IP (split into two doses)	Slight improvement in survival (from 0% to 20%) in mice challenged with a high virus dose.	[6][7]
Viral Load Reduction (Brain)	K18-hACE2	SARS-CoV-2	40 mg/kg/day, IP (split into two doses)	5-log reduction in viral titers in the brain of mice challenged with a low virus dose.	[6][7]
Tissue Lesions and Inflammation	K18-hACE2	SARS-CoV-2	40 mg/kg/day, IP (split into two doses)	Milder tissue lesions and reduced inflammation, particularly with a low virus challenge dose.	[6][7]

**Table 3: In Vivo Efficacy of Ensitrelvir in Mouse Models** 



Parameter	Mouse Model	Virus Strain	Treatment Regimen	Key Findings	Reference
Viral Load Reduction (Lung)	BALB/c	SARS-CoV-2 Gamma or MA-P10	≥16 mg/kg once daily, ≥8 mg/kg twice daily, or ≥8 mg/kg thrice daily (oral)	Dose- dependent reduction in viral loads.	[8][9][10]
Survival Rate	Aged BALB/c	SARS-CoV-2 MA-P10	Single subcutaneou s administratio n of ≥64 mg/kg 24h prior to infection	Significantly protected aged mice against lethality.	[11][12]
Body Weight Loss	BALB/c	SARS-CoV-2 Gamma or MA-P10	Various oral doses	Reduced body weight loss.	[8][9]
Pulmonary Lesions & Inflammation	BALB/c	SARS-CoV-2 Gamma or MA-P10	Various oral doses	Reduced pulmonary lesions and suppression of inflammatory cytokine/che mokine levels.	[8][9]

## **Experimental Protocols**

Detailed methodologies for the key in vivo experiments cited above are provided below.



# PF-07321332 (Nirmatrelvir) Efficacy Study in SCID Mice[4]

- Animal Model: Male Severe Combined Immunodeficient (SCID) mice.
- Virus and Inoculation: Mice were infected with the SARS-CoV-2 Beta (B.1.351) variant.
- Treatment: Mice were treated twice daily (BID) by oral gavage with either vehicle, molnupiravir (200 mg/kg), or nirmatrelvir (300 mg/kg) for three consecutive days, starting from the day of infection.
- Efficacy Assessment: At day 3 post-infection, viral RNA levels and infectious viral loads in the lungs were quantified. Lung pathology was assessed via histological analysis.
- Statistical Analysis: The non-parametric Kruskal-Wallis test was used to determine statistical significance, with P values of <0.05 considered significant.

### GC376 Efficacy Study in K18-hACE2 Mice[6][7][13]

- Animal Model: K18-hACE2 transgenic mice.
- Virus and Inoculation: Mice were challenged with either a high virus dose (1 × 10<sup>5</sup> TCID50/mouse) or a low virus dose (1 × 10<sup>3</sup> TCID50/mouse) of SARS-CoV-2.
- Treatment: Treatment with vehicle or GC376 (40 mg/kg/day, split into two daily intraperitoneal injections) was initiated 3 hours post-infection and continued for 7 days.
- Efficacy Assessment: Mice were monitored for weight changes and survival for 12-14 days.
   Subsets of mice were euthanized at 2 and 5 days post-challenge for tissue collection (lungs, brain, etc.) to assess viral loads and pathology.
- Outcome Measures: Viral loads were determined by titration, and tissue pathology was evaluated by histopathology and immunohistochemistry for viral antigen.

### Ensitrelvir Efficacy Study in BALB/c Mice[8][9]

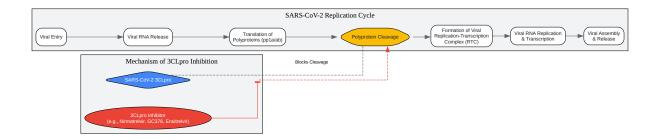
Animal Model: Female BALB/cAJcl mice of different ages.



- Virus and Inoculation: Mice were infected with the SARS-CoV-2 gamma strain or mouseadapted SARS-CoV-2 MA-P10.
- Treatment: 24 hours post-infection, mice were orally administered various doses of ensitrelyir or a vehicle.
- Efficacy Assessment: Viral titers and RNA levels in the lungs were quantified. Body weight loss, survival, lung weight, cytokine/chemokine production, nucleocapsid protein expression, and lung pathology were evaluated.
- Outcome Measures: Lung viral titers were quantified using VeroE6/TMPRSS2 cells and RTqPCR.

#### **Visualizations**

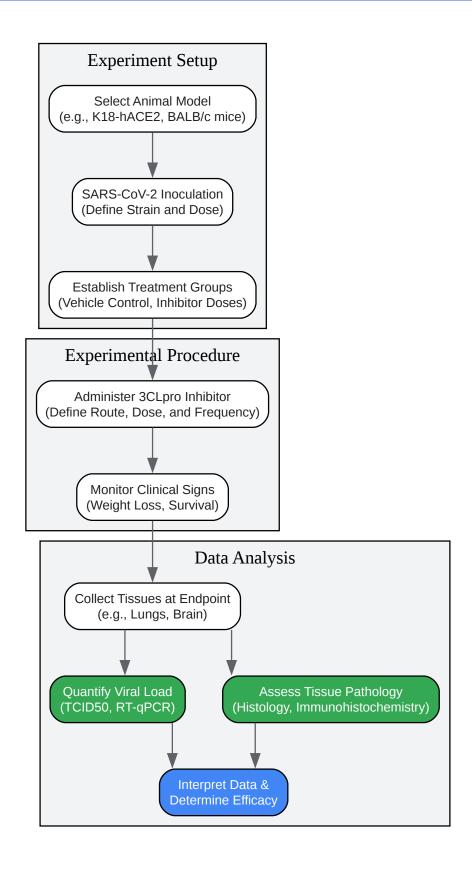
The following diagrams illustrate the mechanism of action of 3CLpro inhibitors and a generalized experimental workflow for in vivo validation.



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Caption: Mechanism of action of SARS-CoV-2 3CLpro inhibitors.





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Caption: Generalized workflow for in vivo validation of 3CLpro inhibitors.



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- To cite this document: BenchChem. [Comparative Efficacy of SARS-CoV-2 3CLpro Inhibitors in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12375044#in-vivo-validation-of-sars-cov-2-3clpro-in-18-in-a-mouse-model]

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